N-(6-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
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Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H18BrN3O3S2 and its molecular weight is 468.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study reported the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating potential in the development of selective class III agents for arrhythmias treatment (Morgan et al., 1990).
- Research on the copper-catalyzed intramolecular cyclization process has led to the successful synthesis of various N-benzothiazol-2-yl-amides under mild conditions, showcasing the compound's versatility in chemical synthesis (Wang et al., 2008).
- Novel synthesis methods have been developed for N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating efficient and cleaner synthesis approaches through microwave irradiation (Saeed, 2009).
Pharmacological Activities
- Investigations into benzothiazole and its derivatives have shown varied pharmacological activities, including potential antimicrobial properties against various pathogens, indicating their usefulness in developing new therapeutic agents (Padalkar & Gupta, 2016).
- Another study focused on the antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, suggesting their efficacy against bacterial and fungal strains and highlighting the compound's potential in antimicrobial therapy (Padalkar et al., 2016).
Chemical Properties and Applications
- The compound and its derivatives have been explored for their corrosion inhibitory effects on steel in acidic environments, illustrating their potential application in materials science and engineering to protect against corrosion (Hu et al., 2016).
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3S2/c1-3-22(4-2)27(24,25)14-8-5-12(6-9-14)17(23)21-18-20-15-10-7-13(19)11-16(15)26-18/h5-11H,3-4H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIREBFHQYDUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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